

# A Comparative Guide to CDK11 Inhibitors: OTS964 vs. ZNL-05-044

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 11 (CDK11) has emerged as a promising therapeutic target in oncology due to its critical roles in transcription, pre-mRNA splicing, and cell cycle control. Overexpression of CDK11 is linked to the proliferation and survival of various cancer cells. This guide provides an objective comparison of two notable CDK11 inhibitors, OTS964 and ZNL-05–044, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

## **Executive Summary**

OTS964, initially identified as a TOPK inhibitor, is a potent dual inhibitor of TOPK and CDK11. It has demonstrated significant anti-tumor efficacy in preclinical models, though it exhibits some off-target effects and associated toxicities. ZNL-05–044 was developed through a focused medicinal chemistry effort to create a more selective CDK11 inhibitor. While it shows high selectivity for CDK11 over other kinases, its in vivo characterization is less extensively documented in publicly available literature compared to OTS964.

## **Data Presentation: Quantitative Comparison**

The following tables summarize the key quantitative data for OTS964 and ZNL-05–044, providing a side-by-side comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency



| Parameter     | OTS964      | ZNL-05-044 | Assay Method    |
|---------------|-------------|------------|-----------------|
| CDK11B (Kd)   | 40 nM[1][2] | -          | Not Specified   |
| CDK11A (Kd)   | -           | 69 nM[3]   | KdELECT assay   |
| CDK11A (IC50) | -           | 0.23 μM[4] | NanoBRET assay  |
| CDK11B (IC50) | -           | 0.27 μM[4] | NanoBRET assay  |
| TOPK (IC50)   | 28 nM[1][5] | -          | Cell-free assay |

Table 2: Cellular Activity and Selectivity

| Parameter                           | OTS964                                                                                           | ZNL-05-044                                               | Notes                                                  |
|-------------------------------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------|
| Primary Cellular Effect             | G2/M cell cycle arrest,<br>impaired RNA<br>splicing, cytokinesis<br>defects, apoptosis[6]<br>[7] | G2/M cell cycle arrest, impaired RNA splicing[4][7]      | Consistent with CDK11 inhibition                       |
| Selectivity Profile<br>(KINOMEscan) | Highly selective for CDK11[8]                                                                    | Exceptionally selective, $S(10) = 0.03$ at $10 \mu M[9]$ | ZNL-05-044 was<br>designed for improved<br>selectivity |
| Off-Target Activities<br>(Notable)  | TOPK, TYK2, PRK1,<br>CDK9[10]                                                                    | CDK4, CDK6 (less potent than on CDK11)[9]                | OTS964 has<br>significant TOPK<br>inhibitory activity  |

Table 3: In Vivo Performance



| Parameter         | OTS964                                                                                           | ZNL-05-044                                        | Animal Model              |
|-------------------|--------------------------------------------------------------------------------------------------|---------------------------------------------------|---------------------------|
| Efficacy          | Complete tumor regression in lung cancer xenografts[1] [11]                                      | Data not readily<br>available in public<br>domain | Mouse xenograft<br>models |
| Administration    | Intravenous and oral[6][11]                                                                      | Data not readily<br>available in public<br>domain | -                         |
| Reported Toxicity | Hematopoietic toxicity (leukocytopenia, thrombocytosis), mitigated with liposomal formulation[6] | Data not readily<br>available in public<br>domain | -                         |

## **Mechanism of Action and Signaling Pathways**

Both OTS964 and ZNL-05–044 exert their primary anti-cancer effects through the inhibition of CDK11. A key downstream consequence of CDK11 inhibition is the disruption of pre-mRNA splicing. CDK11 phosphorylates the splicing factor SF3B1, a critical step for the activation of the spliceosome. By inhibiting this phosphorylation, both compounds lead to widespread intron retention and the production of non-functional mRNA, ultimately triggering cell cycle arrest and apoptosis[12].

The following diagrams illustrate the key signaling pathways and experimental workflows associated with these inhibitors.















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor OTS964 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]



- 3. ZNL-05-044 | CDK11 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure—Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe OTS964 | Chemical Probes Portal [chemicalprobes.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- To cite this document: BenchChem. [A Comparative Guide to CDK11 Inhibitors: OTS964 vs. ZNL-05–044]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378868#comparing-ots964-and-znl-05-044-cdk11-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com